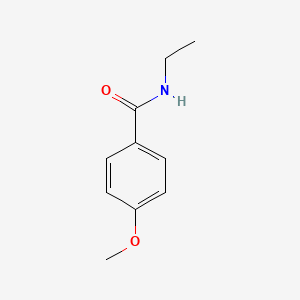

N-ethyl-4-methoxybenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-11-10(12)8-4-6-9(13-2)7-5-8/h4-7H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOWCVBPJXEJLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30224838 | |

| Record name | Benzamide, N-ethyl-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30224838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7403-41-0 | |

| Record name | Benzamide, N-ethyl-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007403410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7403-41-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-ethyl-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30224838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-4-methoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N Ethyl 4 Methoxybenzamide and Its Analogues

Established Synthetic Routes for N-Ethyl-4-methoxybenzamide

The synthesis of this compound is predominantly achieved through well-established amide bond formation strategies, which involve the coupling of a 4-methoxybenzoic acid derivative with ethylamine (B1201723). These methods are chosen based on criteria such as scale, desired purity, and reagent availability.

Amide Bond Formation Strategies

The creation of the amide linkage is the central transformation in the synthesis of this compound. The two most common approaches are direct coupling facilitated by activating agents and the sequential conversion of the carboxylic acid to a more reactive intermediate.

Modern synthetic chemistry frequently employs coupling agents to facilitate the direct formation of amide bonds from carboxylic acids and amines under mild conditions, thereby avoiding the need to isolate more reactive intermediates like acyl chlorides. This approach is noted for minimizing side reactions, making it highly suitable for syntheses where high purity is a priority.

The process begins with the activation of the carboxylic acid, 4-methoxybenzoic acid, using a carbodiimide (B86325) reagent. ontosight.ai Commonly used carbodiimides include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDCl) and dicyclohexylcarbodiimide (B1669883) (DCC). evitachem.com The reaction often includes an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress potential racemization and enhance the efficiency of the coupling. peptide.commdpi.com The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This activated species is then susceptible to nucleophilic attack by ethylamine in a polar aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). The reaction typically proceeds at room temperature over a period of 12 to 24 hours.

The primary advantage of this method is the mild reaction conditions. When water-soluble EDC is used, the urea (B33335) byproduct can be easily removed through an aqueous workup, simplifying purification. peptide.com

A classical and highly scalable method for synthesizing this compound involves a two-step procedure known as acid chloride aminolysis. This route first converts 4-methoxybenzoic acid into its more reactive acid chloride derivative, 4-methoxybenzoyl chloride, which is subsequently reacted with ethylamine. evitachem.com

The initial step, the formation of 4-methoxybenzoyl chloride, is typically achieved by treating 4-methoxybenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.com The reaction is performed under anhydrous conditions, often in a solvent like dichloromethane, and may be heated to reflux (60–80°C) for 2 to 4 hours to ensure complete conversion. Newer methods also describe the use of trichloromethylbenzene with a Lewis acid catalyst. guidechem.com

In the second step, the newly formed 4-methoxybenzoyl chloride is subjected to aminolysis. It is treated with ethylamine in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (DCM). smolecule.com A base, typically a tertiary amine such as triethylamine (B128534) (TEA), is added to the reaction mixture to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the amidation. smolecule.com This step is usually conducted at a controlled temperature, ranging from 0°C to room temperature (25°C), over 1 to 3 hours.

The following table provides a comparative overview of the two primary synthetic methods.

| Feature | Carbodiimide-Mediated Coupling | Acid Chloride Aminolysis |

| Starting Materials | 4-Methoxybenzoic acid, Ethylamine | 4-Methoxybenzoic acid, Ethylamine |

| Key Reagents | EDC or DCC, HOBt (optional) | Thionyl chloride or Oxalyl chloride, Triethylamine (or other base) |

| Reaction Steps | 1 (Activation and Coupling in one pot) | 2 (Acid chloride formation, then Aminolysis) |

| Typical Conditions | Room temperature, 12-24 hours | 0°C to reflux, 3-7 hours total |

| Key Advantages | Mild conditions, High purity products | Scalable, Straightforward, Uses common reagents |

| Potential Yield | 70–90% | 70–85% |

Electrochemical Synthesis Methods

Electrochemical synthesis is emerging as a sustainable and green alternative for amide bond formation, often avoiding harsh reagents and reaction conditions. rsc.orgresearchgate.net These methods utilize an electric current to drive the reaction, providing a high degree of control.

One approach involves the electrochemical generation of nucleophilic amine anions in an "anion pool." These highly reactive anions can then react with acylating agents like acid anhydrides to form the desired amide. rsc.org This process is typically performed at room temperature and avoids the need for added bases or transition metal catalysts. rsc.org

Another strategy is the direct electrochemical amidation of carboxylic acids. While a specific protocol for this compound is not extensively detailed, the general principle involves the reaction of a carboxylic acid with an amine in an undivided cell, sometimes using a mediator. researchgate.net For instance, an electrochemical method for amidation has been demonstrated using iodide as a mediator, enabling the reaction to proceed sustainably at room temperature.

More advanced electrochemical C-H functionalization reactions have also been developed. These methods can form C-N bonds by activating C-H bonds directly, such as the direct amidation of benzylic C(sp³)–H bonds. acs.org In one example, 1-ethyl-4-methoxybenzene was successfully coupled with various amides, showcasing the potential of electrochemistry to form related structures in excellent yields. acs.org These techniques represent a frontier in amide synthesis that could be adapted for the direct and efficient production of this compound.

Derivatization Strategies of the this compound Core

The this compound scaffold can be chemically modified to produce a range of analogues with potentially new properties. Functionalization typically targets the aromatic ring, leveraging both classic electrophilic substitution reactions and modern C-H activation techniques.

Aromatic Ring Functionalization

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating methoxy (B1213986) group. ontosight.ai This group directs incoming electrophiles primarily to the ortho and para positions. Since the para position is occupied by the N-ethylamido group, substitution occurs at the ortho positions (C-3 and C-5) relative to the methoxy group. Standard electrophilic substitution reactions like halogenation or nitration can be used to introduce new functional groups onto the ring.

More advanced and highly selective methods for functionalization rely on C-H activation, often guided by a directing group present on the molecule. researchgate.net The amide group in benzamide (B126) derivatives is a well-established directing group for transition-metal-catalyzed C-H activation. rsc.org For example, rhodium(III)-catalyzed C-H activation of N-methoxybenzamides has been shown to functionalize the C-H bond ortho to the amide group. rsc.org This strategy allows for the construction of complex heterocyclic systems fused to the original aromatic ring. rsc.orgacs.org

Another powerful strategy is directed ortho-metalation, where a directing group facilitates the deprotonation of a nearby C-H bond by a strong base like n-butyllithium. Both the amide and methoxy groups can potentially act as directing groups, enabling the introduction of a wide variety of electrophiles at specific positions on the aromatic ring. nih.gov

The table below summarizes potential derivatization reactions.

| Reaction Type | Reagent/Catalyst | Position of Functionalization | Product Type |

| Electrophilic Halogenation | Br₂ or Cl₂, Lewis Acid | C-3 and/or C-5 | Halogenated analogue |

| Electrophilic Nitration | HNO₃, H₂SO₄ | C-3 and/or C-5 | Nitro analogue |

| Directed C-H Activation | Rh(III) or Co(III) catalyst | C-2 (ortho to amide) | Annulated or functionalized heterocycles |

| Directed Ortho-metalation | n-BuLi, then Electrophile (e.g., I₂, CO₂) | C-3 (ortho to methoxy) or C-2 (ortho to amide) | Substituted analogue (e.g., iodo, carboxyl) |

N-Substituent Modifications

Modifications to the N-substituent of 4-methoxybenzamide (B147235) analogues have been explored to alter the steric and electronic properties of the molecule, influencing its reactivity and potential applications. These modifications range from simple changes in the alkyl chain length to the introduction of more complex aryl and benzyl (B1604629) groups.

Longer alkyl chains, such as in N-propyl- and N-butylbenzamides, increase the steric bulk around the amide nitrogen. While these derivatives maintain some activity in hydrogen atom transfer (HAT) reactions, the increased steric hindrance can impede substrate access in catalytic cycles. In contrast, replacing the ethyl group with a smaller methyl group, as in N-methyl-4-methoxybenzamide, reduces steric hindrance. This modification, however, may decrease the stabilization of amidyl radicals.

The introduction of benzyl groups on the nitrogen atom, as seen in N,N-dibenzyl-4-methoxybenzamide, significantly increases the steric bulk and introduces aromatic moieties that can participate in π-stacking interactions. evitachem.com These N-benzyl substituted analogues can undergo further reactions, such as substitution of the benzyl groups with other alkyl or aryl moieties through nucleophilic substitution mechanisms. evitachem.com

Furthermore, N-aryl substitution has been investigated. For instance, N-(4-chlorophenyl)-4-methoxybenzamide introduces an electron-withdrawing group on the N-phenyl ring, which can influence the electronic properties of the amide bond. researchgate.net The synthesis of such N-aryl benzamides can be achieved by reacting 4-methoxybenzoyl chloride with the corresponding aniline. researchgate.net

The table below summarizes various N-substituent modifications on the 4-methoxybenzamide core and their potential effects.

| Compound Name | N-Substituent | Key Features/Effects |

| N-Methyl-4-methoxybenzamide | Methyl | Reduced steric hindrance compared to ethyl, may offer less radical stabilization. |

| N-Propyl-4-methoxybenzamide | Propyl | Increased steric bulk, potentially hindering substrate access. |

| N-Butyl-4-methoxybenzamide | Butyl | Increased steric bulk, serves as a building block in organic synthesis. |

| N,N-Dibenzyl-4-methoxybenzamide | Dibenzyl | Significant steric bulk, potential for π-stacking interactions. evitachem.com |

| N-(4-Chlorophenyl)-4-methoxybenzamide | 4-Chlorophenyl | Introduces an electron-withdrawing group, influencing electronic properties. researchgate.net |

| N-Methyl-N-(4-(4-(1H-Benzimidazol-2-yl-amino) piperidin-1-yl)-2-(aryl)butyl)benzamides | Complex piperidinyl-butyl | Exist as stereoisomers with potential for varied biological interactions. google.com |

These modifications highlight the versatility of the 4-methoxybenzamide scaffold, allowing for the fine-tuning of its properties for various chemical applications.

Incorporation of Heterocyclic Moieties

The incorporation of heterocyclic moieties into the structure of this compound and its analogues is a significant strategy to create novel compounds with diverse chemical properties and potential applications. This can be achieved by introducing heterocyclic rings at various positions, including as substituents on the N-alkyl/aryl group or fused to the benzamide core.

One approach involves the direct coupling of heterocyclic amines with a benzoic acid derivative. For example, N-aryl/heterocyclic benzamide derivatives have been synthesized by coupling various amines, including heterocyclic ones, with 4-methylbenzoic acid using a peptide coupling reagent like HOBt (hydroxybenzotriazole). cbijournal.com This method has been shown to be effective for a range of heterocyclic amines, yielding the corresponding benzamides in good to excellent yields. cbijournal.com

Another strategy involves building the heterocyclic ring system from a functionalized benzamide precursor. For instance, benzamide-based 5-aminopyrazoles can be synthesized from N-(2,2-dicyano-1-(alkylthio)vinyl)benzamides, which are in turn prepared from the reaction of benzoyl isothiocyanate with malononitrile (B47326) followed by alkylation. nih.gov These 5-aminopyrazoles can then be used to construct fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c] nih.govCurrent time information in Bangalore, IN.triazines. nih.govacs.org

The synthesis of N-(heterocyclic aminoalkyl) benzamides has also been reported through the reaction of an appropriate 2-alkoxy-5-sulfamoyl-alkyl benzoate (B1203000) with a heterocyclic amine. google.com This method has been used to prepare compounds like sulpiride, which contains a pyrrolidinyl group attached to the amide nitrogen via an ethyl bridge. google.com

Furthermore, furan (B31954) moieties have been incorporated by reacting 4-methoxybenzoic acid derivatives with furfurylamine, leading to compounds like N,N-bis(furan-2-ylmethyl)-4-methoxybenzamide. smolecule.com The furan rings in these molecules can participate in various reactions, including nucleophilic substitution and cycloaddition. smolecule.com

The table below presents examples of benzamides incorporating heterocyclic moieties.

| Compound Class | Heterocyclic Moiety | Synthetic Approach |

| N-Heterocyclic Benzamides | Pyridine, etc. | Coupling of a benzoic acid with a heterocyclic amine using HOBt. cbijournal.com |

| Benzamide-based 5-Aminopyrazoles | Pyrazole | Cyclization of a dicyanovinylbenzamide derivative with hydrazine. nih.gov |

| Fused Pyrazolo-heterocycles | Pyrazolo[1,5-a]pyrimidine, Pyrazolo[5,1-c] nih.govCurrent time information in Bangalore, IN.triazine | Diazotization of 5-aminopyrazole benzamides followed by cyclization. nih.gov |

| N-(Heterocyclic aminoalkyl) Benzamides | Pyrrolidine | Reaction of an alkyl benzoate with a heterocyclic amine. google.com |

| N,N-bis(furan-2-ylmethyl)-4-methoxybenzamide | Furan | Reaction of a 4-methoxybenzoic acid derivative with furfurylamine. smolecule.com |

| N-(1H-benzo[d]imidazol-2-yl)-3,5-dihydroxy-4-methoxybenzamide | Benzimidazole (B57391) | Synthesis from N-substituted benzimidazole carboxamides. researchgate.net |

Chemical Reactivity Profiles and Transformative Reactions

Nucleophilic Substitution Reactions

This compound analogues can undergo nucleophilic substitution reactions at various sites, depending on the specific structure of the analogue and the nature of the nucleophile. For instance, in analogues containing a halogen substituent on the benzene ring, such as 4-Bromo-N-ethyl-2-methoxybenzamide, the bromine atom can be displaced by various nucleophiles. These reactions typically involve nucleophiles like amines, thiols, or alkoxides and are often carried out in an aprotic solvent.

In the case of N,N-dibenzyl-4-methoxybenzamide, the benzyl groups attached to the nitrogen atom can potentially be substituted by other alkyl or aryl groups through nucleophilic substitution mechanisms, offering a pathway to further diversify the structure. evitachem.com

For benzamide derivatives containing a sulfonamide group, this group may also participate in nucleophilic substitution reactions, particularly with nucleophiles such as amines or alcohols. smolecule.com

Oxidation Reactions

The oxidation of this compound and its analogues can lead to various products depending on the specific oxidizing agent and reaction conditions. The methoxy group on the benzoyl moiety can be a target for oxidation. For example, in N,N-dibenzyl-4-methoxybenzamide, the methoxy group can be oxidized to a hydroxyl group, yielding N,N-dibenzyl-4-hydroxybenzamide. evitachem.com Similarly, for 4-Bromo-N-ethyl-2-methoxybenzamide, the methoxy group can be oxidized to a hydroxyl group or even further to a carbonyl group under specific conditions.

The amide functionality itself can be involved in oxidative processes. For instance, this compound can be a precursor for the generation of amidyl radicals through an oxidative photocatalytic system. beilstein-journals.org This involves a proton-coupled electron transfer (PCET) process. beilstein-journals.org

The table below summarizes some of the observed oxidation reactions for this compound analogues.

| Analogue | Oxidizing Agent/Condition | Product(s) |

| N,N-dibenzyl-4-methoxybenzamide | Not specified | N,N-dibenzyl-4-hydroxybenzamide evitachem.com |

| 4-Bromo-N-ethyl-2-methoxybenzamide | Potassium permanganate (B83412) or chromium trioxide in acidic medium | 4-bromo-N-ethyl-2-hydroxybenzamide or 4-bromo-N-ethyl-2-formylbenzamide |

| This compound | Photocatalytic system with a base | Amidyl radical beilstein-journals.org |

Reduction Reactions

The carbonyl group of the amide functionality in this compound and its analogues is susceptible to reduction, typically yielding the corresponding amines. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄). For example, the reduction of this compound with LiAlH₄ would be expected to produce N-ethyl-4-methoxybenzylamine.

Similarly, other benzamide derivatives can be reduced. The carbonyl group in 4-Bromo-N-ethyl-2-methoxybenzamide can be reduced to an amine, forming 4-bromo-N-ethyl-2-methoxybenzylamine. For N-(4-ethylphenyl)-4-methoxybenzamide, the carbonyl group can also be reduced to the corresponding amine or alcohol under specific conditions. evitachem.com

In cases where other reducible functional groups are present, such as a nitro group, they can also be reduced. For instance, if a nitro group were present on a related compound, it could be reduced to an amino group using hydrogen gas in the presence of a palladium catalyst. evitachem.com

The table below outlines some reduction reactions of this compound analogues.

| Analogue | Reducing Agent | Product |

| This compound | Lithium aluminum hydride | N-ethyl-4-methoxybenzylamine |

| 4-Bromo-N-ethyl-2-methoxybenzamide | Lithium aluminum hydride or sodium borohydride (B1222165) | 4-bromo-N-ethyl-2-methoxybenzylamine |

| N-(4-ethylphenyl)-4-methoxybenzamide | Lithium aluminum hydride evitachem.com | Corresponding amine or alcohol |

| Nitro-substituted benzamide analogue | Hydrogen gas with palladium catalyst evitachem.com | Corresponding amino-substituted benzamide |

Formation and Reactivity of N-Centered Radicals from this compound Precursors

This compound has been identified as a key precursor for the generation of N-centered amidyl radicals through photoredox catalysis. beilstein-journals.orgprinceton.edu This process typically involves the use of an iridium-based photocatalyst, such as [Ir(dF(CF₃)ppy)₂(4,4'-d(CF₃)bpy)]PF₆, in the presence of a base. beilstein-journals.org The generation of the amidyl radical proceeds via a stepwise proton-coupled electron transfer (PCET) mechanism. beilstein-journals.org

Once formed, these highly reactive amidyl radicals can participate in a variety of chemical transformations, most notably hydrogen atom transfer (HAT) reactions. beilstein-journals.org In these reactions, the amidyl radical abstracts a hydrogen atom from a substrate, generating a carbon-centered radical which can then undergo further reactions. beilstein-journals.orgbeilstein-journals.org This strategy has been successfully applied to the alkylation of C(sp³)–H bonds. For example, the reaction of cyclohexane (B81311) with an acrylate (B77674) in the presence of the amidyl radical generated from this compound furnishes the corresponding alkylated product in good yield. thieme-connect.de

The efficiency of the HAT process is influenced by electronic factors. The electron-withdrawing nature of the group attached to the nitrogen can stabilize the N-centered radical, and the polarity match between the amidyl radical and the C-H bond of the substrate is also a crucial factor. beilstein-journals.orgbeilstein-journals.org

The development of metal-free photocatalytic systems for the generation of amidyl radicals has also been an area of interest. Organic dyes like eosin (B541160) Y can be used as photoredox catalysts for the single-electron-transfer reduction of aryloxy-amides, leading to the formation of amidyl radicals. acs.org These radicals can then participate in reactions such as hydroamination-cyclization and N-arylation. acs.org

The table below summarizes key aspects of the formation and reactivity of N-centered radicals from this compound precursors.

| Precursor | Method of Radical Generation | Key Reactivity | Application Example |

| This compound | Iridium-based photoredox catalysis with a base (PCET) beilstein-journals.orgprinceton.edu | Hydrogen Atom Transfer (HAT) beilstein-journals.org | C(sp³)–H alkylation of cyclohexane thieme-connect.de |

| Aryloxy-amides | Visible-light-mediated photoredox catalysis with eosin Y (SET) acs.org | Hydroamination-cyclization, N-arylation acs.org | Late-stage modification of complex molecules acs.org |

Photochemical Generation of Amidyl Radicals

The generation of highly reactive amidyl radicals from stable amide precursors like this compound is a significant achievement in modern synthetic chemistry. nih.gov Visible-light photoredox catalysis has emerged as a powerful tool for this transformation, proceeding under mild conditions. pku.edu.cn The key mechanism is often a proton-coupled electron transfer (PCET), which circumvents the high bond dissociation energy of the N-H bond (typically 107–110 kcal/mol). nih.gov

In this process, a photocatalyst, such as an iridium complex like [Ir(dF(CF3)ppy)2(4,4'-d(CF3)bpy)]PF6, absorbs visible light and enters an excited state. beilstein-journals.orgthieme-connect.de This excited-state catalyst can then engage with the N-alkyl amide. The generation of the amidyl radical can proceed through a stepwise process involving a base or via a concerted PCET pathway. beilstein-journals.orgchinesechemsoc.org In the presence of a base, the amide is deprotonated to form an amidyl anion, which is then oxidized by the excited photocatalyst via single electron transfer (SET) to yield the amidyl radical. princeton.edu Alternatively, in a concerted PCET mechanism, the N-H bond is cleaved homolytically with the simultaneous transfer of a proton to a base and an electron to the photocatalyst. nih.govchinesechemsoc.org This approach avoids the formation of high-energy intermediates and provides a direct route to the desired amidyl radical. chinesechemsoc.org The resulting amidyl radicals are valuable intermediates for forging new chemical bonds. pku.edu.cn

Intermolecular sp3 C–H Functionalization via Radical Pathways

Once generated, the electrophilic amidyl radical derived from this compound is a potent hydrogen atom transfer (HAT) agent, capable of abstracting hydrogen atoms from strong, unactivated sp3 C–H bonds. nih.govnih.gov This ability enables the direct functionalization of aliphatic C-H bonds, a challenging but highly valuable transformation in organic synthesis. nih.gov

A notable application is the intermolecular C-H alkylation of alkanes. thieme-connect.de For instance, using this compound as the amidyl radical precursor and an iridium photocatalyst, the strong C-H bonds of cyclohexane can be effectively alkylated. nih.gov In a reaction with an activated alkene like α-phenyl methacrylate, cyclohexane is converted to the corresponding alkylated product in a 69% isolated yield. nih.govthieme-connect.de This protocol demonstrates that a conjugated aryl group is not a strict requirement for the amide to undergo a productive PCET reactivity. nih.gov The methodology is also effective for other substrates with unactivated C-H bonds, such as tetrahydrofuran and N-Boc pyrrolidine. nih.gov These reactions showcase a powerful strategy for converting simple, abundant hydrocarbons into more complex, value-added molecules. nih.gov

Table 1: Intermolecular C-H Alkylation using this compound as a Radical Precursor

| Substrate | Alkylating Agent | Product Yield | Reference |

|---|---|---|---|

| Cyclohexane | α-Phenyl methacrylate | 69% | nih.gov |

| Tetrahydrofuran | α-Phenyl methacrylate | Good efficiency | nih.gov |

| N-Boc pyrrolidine | α-Phenyl methacrylate | Good efficiency | nih.gov |

Rhodium-Catalyzed Functionalization and Annulation Reactions

Analogues such as N-methoxybenzamides are extensively used in transition-metal-catalyzed reactions, particularly with rhodium(III) catalysts. researchgate.net These reactions leverage a directing group on the amide nitrogen to achieve high levels of regioselectivity in the functionalization of otherwise inert C-H bonds. nih.gov

C-H Activation Methodologies

Rhodium(III)-catalyzed C-H activation is a cornerstone of modern synthetic methodology. nih.gov For N-methoxybenzamide analogues, the reaction is typically initiated by the coordination of the amide's carbonyl oxygen to the Rh(III) center. This is followed by a chelation-assisted, ortho-selective C-H bond cleavage of the benzoyl ring to form a five-membered rhodacyclic intermediate. rsc.org This key intermediate is not an organometallic spectator; it is nucleophilic and poised to react with a variety of coupling partners. rsc.orgmdpi.com The process is versatile, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. rsc.org This directed C-H activation strategy has been successfully applied in reactions with diverse unsaturated partners like alkynes, alkenes, allenes, diazo compounds, and aryl boronic acids. nih.govrsc.orgresearchgate.net

Cyclization Reactions

The rhodacyclic intermediates formed from N-methoxybenzamides are pivotal in a wide array of annulation and cyclization reactions to construct complex heterocyclic and polycyclic frameworks. researchgate.netresearchgate.net These transformations often proceed as a cascade, where the initial C-H activation is followed by migratory insertion of an unsaturated coupling partner and subsequent reductive elimination or other terminating steps to regenerate the active Rh(III) catalyst. mdpi.com

Examples of these powerful cyclization strategies include:

[4+2] Annulation: N-methoxybenzamides react with sulfoxonium ylides in a Rh(III)-catalyzed [4+2] annulation to produce naphthalenone sulfoxonium ylides. mdpi.com Similarly, reaction with maleimides leads to 3,4-dihydroisoquinoline (B110456) derivatives. researchgate.net

[4+1] Annulation: The reaction with α-carbonyl sulfoxonium ylides can lead to 3-acyl-(2H)-indazoles. mdpi.com

Formal [4+2+2] Cyclization: In a notable example of forming medium-sized rings, N-pivaloyloxybenzamides (an analogue system) undergo a formal [4+2+2] cyclization with 1,6-allene-enes, catalyzed by Rh(III), to build eight-membered lactams. nih.govrsc.org

One-Pot Three-Component Reactions: A single Rh(III) catalyst can promote a relay catalysis involving N-methoxybenzamide, an α-diazoester, and an alkyne to synthesize complex isoquinoline (B145761) derivatives. acs.org

Synthesis of Phenanthridinones: The annulation of N-methoxybenzamides with aryl boronic acids provides an efficient route to phenanthridinones, a valuable heterocyclic core. researchgate.net

1,1-Cyclization: With maleimides, N-methoxy benzamides can undergo a 1,1-cyclization through N–H/C–H/N–O bond activation to yield isoindolinone spirosuccinimides. acs.org

Table 2: Examples of Rhodium-Catalyzed Cyclization Reactions of N-Methoxybenzamide Analogues

| Coupling Partner | Reaction Type | Product Class | Reference |

|---|---|---|---|

| Sulfoxonium Ylides | [4+2] Annulation | Naphthalenone Sulfoxonium Ylides | mdpi.com |

| Maleimides | 1,1-Cyclization | Isoindolinone Spirosuccinimides | acs.org |

| 1,6-Allene-enes | Formal [4+2+2] Cyclization | Eight-membered Lactams | nih.govrsc.org |

| α-Diazoester and Alkyne | Three-Component Relay | Isoquinoline Derivatives | acs.org |

| Aryl Boronic Acids | Annulation | Phenanthridinones | researchgate.net |

Spectroscopic and Analytical Characterization Techniques for N Ethyl 4 Methoxybenzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei in a magnetic field, the precise connectivity of atoms can be determined.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of N-ethyl-4-methoxybenzamide presents a series of distinct signals that correspond to the different types of protons in the molecule. The analysis of a similar compound, N-propyl-4-methoxybenzamide, shows characteristic peaks that can be used to infer the spectral data for the N-ethyl derivative rsc.org. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets in the downfield region, a result of their mutual coupling. The protons ortho to the electron-donating methoxy (B1213986) group are expected to be shielded compared to those ortho to the electron-withdrawing amide group.

The protons of the ethyl group exhibit a characteristic ethyl pattern: a quartet for the methylene (-CH2-) group coupled to the three protons of the adjacent methyl group, and a triplet for the methyl (-CH3) group coupled to the two protons of the methylene group. The amide proton (N-H) typically appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (ortho to C=O) | ~7.7 | Doublet | ~8.5 |

| Aromatic H (ortho to OCH₃) | ~6.9 | Doublet | ~8.5 |

| Amide N-H | ~6.1 (broad) | Singlet | - |

| Methoxy (-OCH₃) | ~3.8 | Singlet | - |

| Methylene (-CH₂-) | ~3.4 | Quartet | ~7.2 |

| Methyl (-CH₃) | ~1.2 | Triplet | ~7.2 |

¹³C NMR (APT) Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. An Attached Proton Test (APT) or similar spectral editing techniques can further distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

The spectrum is expected to show signals for the ten unique carbon atoms in this compound. The carbonyl carbon of the amide group will appear significantly downfield. The aromatic carbons will have distinct chemical shifts, with the carbon attached to the methoxy group being the most shielded (furthest upfield) among the substituted aromatic carbons. The carbons of the ethyl group and the methoxy group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~167 |

| Aromatic C (attached to OCH₃) | ~162 |

| Aromatic C (ortho to C=O) | ~128 |

| Aromatic C (ortho to OCH₃) | ~114 |

| Aromatic C (attached to C=O) | ~126 |

| Methoxy (-OCH₃) | ~55 |

| Methylene (-CH₂-) | ~35 |

| Methyl (-CH₃) | ~15 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

LC/MS-ESI Characterization

Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC/MS-ESI) is a sensitive technique for analyzing compounds in solution. In positive ion mode, this compound (molecular weight 179.22 g/mol ) is readily detected as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 180.1019 nih.gov.

Fragmentation of this precursor ion via tandem mass spectrometry (MS/MS) provides key structural information. A major fragmentation pathway involves the cleavage of the amide bond. The most prominent fragment ion observed is at m/z 135.04, which corresponds to the 4-methoxybenzoyl cation, formed by the loss of ethylamine (B1201723) (CH₃CH₂NH₂) from the precursor ion nih.gov. This fragmentation is a hallmark of N-alkyl benzamides.

Table 3: LC/MS-ESI Fragmentation Data for this compound [M+H]⁺

| Precursor Ion (m/z) | Collision Energy | Major Fragment Ions (m/z) | Proposed Fragment Structure |

| 180.1019 | 15 (nominal) | 135.0439 | [CH₃O-C₆H₄-CO]⁺ |

| 180.1019 | 30 (nominal) | 135.0439 | [CH₃O-C₆H₄-CO]⁺ |

Data obtained from PubChem LC-MS record MSBNK-Eawag-EQ333701 and MSBNK-Eawag-EQ333702 nih.gov.

GC-MS Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another vital technique for the separation and identification of volatile and semi-volatile organic compounds. For this compound, GC-MS analysis would involve electron ionization (EI), which typically induces more extensive fragmentation than ESI.

While a specific experimental spectrum for this compound is not detailed in the provided sources, a predictable fragmentation pattern can be described. The molecular ion peak (M⁺) would be observed at m/z 179. The primary fragmentation would likely be alpha-cleavage, leading to the loss of an ethyl radical (•CH₂CH₃, 29 Da) to form an ion at m/z 150, or the loss of a methyl radical (•CH₃, 15 Da) from the ethyl group to produce a fragment at m/z 164. The formation of the stable 4-methoxybenzoyl cation at m/z 135, as seen in ESI-MS, is also a highly probable and likely abundant fragment in the EI spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound. The IR spectrum of this compound will display characteristic absorption bands corresponding to its amide, aromatic, and ether functionalities.

Based on the spectra of related compounds like 4-methoxybenzamide (B147235) chemicalbook.com, key absorptions can be predicted:

N-H Stretch: A distinct absorption band is expected in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methoxy groups are found just below 3000 cm⁻¹.

C=O Stretch (Amide I band): A strong, sharp absorption band is characteristic of the carbonyl group stretch and is expected to appear around 1640-1680 cm⁻¹. This is one of the most prominent peaks in the spectrum.

N-H Bend (Amide II band): This secondary amide band, resulting from N-H bending and C-N stretching, typically appears in the region of 1510-1570 cm⁻¹.

Aromatic C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the benzene ring.

C-O Stretch: The stretching vibration of the aryl-ether C-O bond is expected to produce a strong band around 1250 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amide (N-H) | Stretch | 3300 - 3500 | Medium |

| Aromatic (C-H) | Stretch | > 3000 | Medium-Weak |

| Aliphatic (C-H) | Stretch | < 3000 | Medium |

| Amide (C=O) | Stretch (Amide I) | 1640 - 1680 | Strong |

| Amide (N-H) | Bend (Amide II) | 1510 - 1570 | Medium-Strong |

| Aromatic (C=C) | Stretch | 1400 - 1600 | Medium |

| Ether (Aryl C-O) | Stretch | ~1250 | Strong |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (in terms of percentage) of a compound. This method is crucial in the characterization of newly synthesized molecules, such as this compound and its derivatives, as it provides direct evidence of their empirical formula. The technique quantitatively measures the amounts of carbon (C), hydrogen (H), nitrogen (N), and other elements present in a sample.

The data obtained from elemental analysis is typically presented as a comparison between the theoretically calculated elemental percentages, derived from the compound's molecular formula, and the experimentally determined values, referred to as "found" percentages. A close agreement between the calculated and found values, generally within a margin of ±0.4%, is considered a strong confirmation of the compound's purity and proposed chemical structure.

For this compound, which has a molecular formula of C₁₀H₁₃NO₂, the theoretical elemental composition can be calculated as follows:

Carbon (C): (10 * 12.01) / 179.22 * 100% = 67.02%

Hydrogen (H): (13 * 1.01) / 179.22 * 100% = 7.31%

Nitrogen (N): (1 * 14.01) / 179.22 * 100% = 7.82%

Oxygen (O): (2 * 16.00) / 179.22 * 100% = 17.85% (often determined by difference)

In research settings, the synthesis of novel derivatives of this compound would be followed by elemental analysis to verify the successful incorporation of new functional groups or structural modifications. For instance, studies on various N-substituted benzamide (B126) derivatives routinely employ elemental analysis as a key component of their characterization protocol.

The following table provides the calculated elemental analysis data for this compound and illustrates how experimental data for it and its derivatives would be presented.

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) |

| This compound | C₁₀H₁₃NO₂ | C | 67.02 | Data not available in search results |

| H | 7.31 | Data not available in search results | ||

| N | 7.82 | Data not available in search results |

Advanced Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict molecular properties with a good balance between accuracy and computational cost.

Optimized Geometries, Bond Lengths, and Bond Angles

A fundamental application of DFT is geometry optimization, which involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy state. This process provides a theoretical three-dimensional structure of the molecule. From this optimized geometry, precise values for bond lengths (the distances between the nuclei of two bonded atoms) and bond angles (the angles between three connected atoms) can be determined.

For N-ethyl-4-methoxybenzamide, this analysis would yield a detailed table of all bond lengths (e.g., C-C, C-N, C=O, C-O) and bond angles (e.g., O=C-N, C-N-C, C-O-C). This data is crucial for understanding the molecule's conformation and steric properties.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p)) No specific data is available in the search results. The following is an example of how such a table would be structured.

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Lengths (Å) | C=O | Data not available |

| C-N | Data not available | |

| C(aromatic)-C(aromatic) | Data not available | |

| C(aromatic)-O | Data not available | |

| N-C(ethyl) | Data not available | |

| Bond Angles (°) | O=C-N | Data not available |

| C-N-C | Data not available | |

| C(aromatic)-O-C(methyl) | Data not available | |

| C(aromatic)-C(aromatic)-C(aromatic) | Data not available |

Frontier Molecular Orbital Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A small energy gap generally indicates higher reactivity.

For this compound, this analysis would provide the energy values of the HOMO and LUMO, the HOMO-LUMO energy gap, and other related electronic properties such as ionization potential, electron affinity, and chemical hardness.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound No specific data is available in the search results. The following is an example of how such a table would be structured.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap (ΔE) | Data not available |

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how molecules will interact. Different colors on the MEP surface represent different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-deficient, susceptible to nucleophilic attack). Green represents regions of neutral potential.

An MEP analysis of this compound would reveal the electron-rich areas, likely around the carbonyl oxygen and the oxygen of the methoxy (B1213986) group, and electron-deficient areas, potentially around the amide hydrogen. This provides insight into the molecule's reactivity and sites for intermolecular interactions like hydrogen bonding.

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the properties of materials in the solid state, such as crystal packing, melting point, and solubility.

Hirshfeld Surface Analysis

For this compound, a Hirshfeld analysis would identify the key intermolecular interactions, such as hydrogen bonds (e.g., N-H···O=C) and other close contacts (e.g., H···H, C···H, O···H), and quantify their prevalence in the crystal structure.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. This allows for the analysis of chemical bonds and other interactions based on the topology of the electron density. Key to this analysis are bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as its magnitude and the Laplacian of the electron density, can be used to characterize the nature of the chemical bond (e.g., covalent vs. closed-shell interactions like hydrogen bonds or van der Waals forces).

A QTAIM analysis of this compound would provide a quantitative description of the bonding within the molecule and characterize the nature and strength of any significant intermolecular interactions identified in the crystal structure.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) within and between molecules. chemrxiv.org This technique is based on the relationship between the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density, it is possible to distinguish different types of interactions, such as strong hydrogen bonds, weaker van der Waals forces, and steric repulsion. documentsdelivered.com

For this compound, an RDG analysis would reveal the non-covalent interactions that govern its conformational stability and intermolecular associations. Key interactions that would be visualized include:

Intramolecular Hydrogen Bonding: Potential weak hydrogen bonds between the amide proton and the methoxy oxygen, which would influence the planarity and orientation of the side chain relative to the benzene (B151609) ring.

Intermolecular Interactions: In a dimer or crystal structure, RDG analysis would highlight the hydrogen bonds forming the primary intermolecular network, as well as the weaker C-H···π and π-π stacking interactions between the aromatic rings. These visualizations appear as broad, low-density surfaces between molecular fragments, with the color of the surface indicating the strength and type of interaction.

Hydrogen Bonding Network Characterization

The capacity of a molecule to form hydrogen bonds is fundamental to its physical properties and its interactions in a biological or chemical system. Computational methods allow for the precise characterization of a molecule's hydrogen bonding potential by identifying donor and acceptor sites.

This compound possesses both hydrogen bond donor and acceptor sites, enabling it to participate in a defined hydrogen bonding network. nih.gov The primary sites are:

Hydrogen Bond Donor: The nitrogen-hydrogen (N-H) group of the amide linkage.

Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) of the amide group and the oxygen atom of the methoxy (-OCH₃) group. nih.gov

The molecule's ability to form these bonds dictates its solubility, melting point, and crystal packing arrangement. In the solid state, it is expected to form chains or networks where the N-H of one molecule interacts with the C=O group of a neighboring molecule, a common motif in secondary amides.

| Property | Count | Source |

|---|---|---|

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide detailed insight into molecular behavior, conformational changes, and thermodynamic properties. The development of molecular force fields, often facilitated by tools like the Automated Topology Builder (ATB) for biomolecular systems, is a prerequisite for these simulations. uq.edu.au

For this compound, MD simulations could be employed to:

Analyze Conformational Dynamics: To study the rotation around the rotatable bonds, such as the C-N bond of the amide and the C-C bond connecting the carbonyl group to the aromatic ring. This would reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum or in a solvent).

Study Solvation Effects: By simulating the molecule in a box of explicit solvent molecules (like water), one can investigate the structure of the solvation shell and the specific interactions between the solute and solvent.

Investigate Intermolecular Aggregation: At higher concentrations, MD simulations can model how multiple this compound molecules interact and begin to aggregate, providing insights into the initial stages of nucleation and crystal growth.

Structure-Property Relationships through Computational Approaches

Computational chemistry provides powerful tools for establishing relationships between a molecule's three-dimensional structure and its physicochemical properties. Quantum-chemical calculations, in particular, are vital for understanding the electronic polarization that underlies many molecular processes. researchgate.net These approaches allow for the theoretical evaluation of properties that can be difficult or time-consuming to measure experimentally.

Theoretical Evaluation of Polarizability and Hyperpolarizability

Polarizability (α) and hyperpolarizability (β, γ, etc.) describe how the electron cloud of a molecule is distorted by an external electric field. These properties are crucial for understanding intermolecular forces and are particularly important in the field of non-linear optics (NLO). jocpr.com

The theoretical evaluation of these properties for this compound would likely be performed using quantum mechanical methods like Density Functional Theory (DFT). The calculations would reveal:

First Hyperpolarizability (β): This property is a measure of a molecule's potential for second-harmonic generation, a key NLO phenomenon. For a molecule to have a non-zero β, it must lack a center of inversion. The structure of this compound, with its donor (methoxy) and acceptor (amide) groups at opposite ends of the aromatic system, suggests it could possess NLO properties.

Prediction of Collision Cross Section (CCS)

The Collision Cross Section (CCS) is a physical property that reflects the size and shape of an ion in the gas phase. mdpi.com It is an increasingly important parameter in analytical chemistry, especially when using ion mobility-mass spectrometry (IM-MS), as it aids in the confident identification of small molecules. researchgate.net

CCS values can be predicted computationally using machine learning models or other theoretical approaches. mdpi.com These predictions are valuable as they can be used to create databases for identifying compounds where experimental standards are not available. For this compound, predicted CCS values have been calculated for various adducts. uni.lu These values differ depending on the adducting ion (e.g., H⁺, Na⁺) because the ion's size and its interaction site on the molecule can alter the resulting three-dimensional conformation. nih.gov

| Adduct | m/z | Predicted CCS (Ų) | Source |

|---|---|---|---|

| [M+H]⁺ | 180.10192 | 137.9 | uni.lu |

| [M+Na]⁺ | 202.08386 | 145.0 | uni.lu |

| [M+K]⁺ | 218.05780 | 143.8 | uni.lu |

| [M+NH₄]⁺ | 197.12846 | 157.9 | uni.lu |

| [M+H-H₂O]⁺ | 162.09190 | 131.8 | uni.lu |

| [M-H]⁻ | 178.08736 | 141.8 | uni.lu |

| [M+HCOO]⁻ | 224.09284 | 162.9 | uni.lu |

| [M+CH₃COO]⁻ | 238.10849 | 183.6 | uni.lu |

Biological Activities and Pharmacological Evaluations of N Ethyl 4 Methoxybenzamide and Its Derivatives

Antiproliferative and Anticancer Activities

The antiproliferative and anticancer potential of benzamide (B126) derivatives has been explored against various cancer cell lines, revealing promising cytotoxic effects.

In Vitro Cytotoxicity Assays against Cancer Cell Lines

Research into the cytotoxic effects of benzamide derivatives has demonstrated their ability to inhibit the growth of several human cancer cell lines. For instance, a study on 3,4,5-trihydroxy-N-alkyl-benzamide derivatives, which share the core benzamide structure with N-ethyl-4-methoxybenzamide, investigated their anticancer effects on the human colon carcinoma cell line HCT-116. The results, when compared with the parent compound gallic acid and the standard drug doxorubicin, indicated that while the derivatives generally showed lower anticancer activity than gallic acid, the activity was influenced by the nature of the N-alkyl substituent. Specifically, 3,4,5-trihydroxy-N-ethyl-benzamide showed an improved anticancer effect compared to its N-methyl analog, suggesting that the ethyl group may play a role in modulating cytotoxicity orientjchem.org.

Another study on indole–isatin molecular hybrids, which incorporate a different structural motif, also demonstrated significant antiproliferative activity against A-549 (lung), HT-29 (colon), and ZR-75 (breast) human cancer cell lines nih.gov. This highlights the broad potential of complex molecules with amide functionalities in cancer research.

While specific data for this compound against cell lines such as HT-29, A549, MKN45, HeLa, MCF7, SKOV3, and SKMEL28 is not available, the findings for related benzamide structures suggest that this compound could warrant investigation for its cytotoxic potential.

Mechanisms of Antiproliferative Action

The mechanisms through which benzamide derivatives exert their antiproliferative effects are varied and can involve the inhibition of key cellular enzymes. For example, some anticancer agents function by attenuating signaling pathways that control the cell cycle, leading to the blockage of tumor cell proliferation and the induction of apoptosis nih.gov. While the precise enzymatic targets of this compound are not specified in the available literature, related compounds have been shown to act as enzyme inhibitors. The general mechanism for some classes of benzamide-related compounds involves interaction with biological receptors, which in turn influences cellular pathways evitachem.com.

Anti-inflammatory Properties

Benzamide derivatives have been investigated for their potential to mitigate inflammatory processes. Studies on N-phenylcarbamothioylbenzamides, for instance, have demonstrated significant anti-inflammatory activity in animal models researchgate.net. These compounds were found to be more potent than the reference drug indomethacin in reducing acute inflammation. The mechanism of this anti-inflammatory action was linked to the potent inhibition of prostaglandin E2 (PGE2) synthesis, a key mediator of inflammation researchgate.net. Although this study did not include this compound, it provides a strong rationale for investigating its anti-inflammatory potential and its effect on inflammatory mediators like PGE2.

Antimicrobial Activities

The benzamide scaffold is a constituent of various compounds exhibiting antimicrobial properties. Research has shown that amide derivatives of benzoic acids possess a wide range of pharmacological effects, including antibacterial and antifungal activities nanobioletters.com.

In one study, a series of N-phenylbenzamides were synthesized and evaluated for their in vitro antibacterial and antifungal activities. The results indicated that these compounds were capable of inhibiting the growth of Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and the fungus Candida albicans nih.gov. Another study on N'-(substituted benzylidene)-4-hydroxybenzohydrazide derivatives also reported antimicrobial activity against Escherichia coli and Bacillus subtilis, with Minimum Inhibitory Concentrations (MICs) ranging from 31.3 ppm to 500 ppm depending on the specific derivative and bacterial strain researchgate.net.

Furthermore, newly synthesized fatty acid amides, specifically N-(4-methoxybenzyl)alkenamides, which are structurally related to this compound, have demonstrated both antibacterial and antifungal properties nih.gov. The antimicrobial efficacy of these compounds was determined by measuring the zone of inhibition and determining the MIC and Minimum Killing Concentration (MKC) values nih.gov. While specific data for this compound is not provided, the consistent antimicrobial activity observed in related benzamide structures suggests that it may also possess such properties.

Antioxidant and Free Radical Scavenging Activities

Enzyme Inhibition Studies

The ability of benzamide derivatives to inhibit specific enzymes is a critical aspect of their pharmacological profile. While specific enzyme inhibition studies for this compound were not found, research on structurally related compounds highlights their potential in this area. For example, a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were evaluated for their inhibitory potential against acetylcholinesterase (AChE) and α-glucosidase juniperpublishers.com. Several of these compounds exhibited good inhibitory activity against both enzymes, with IC50 values in the micromolar range juniperpublishers.com. This indicates that the N-substituted benzamide scaffold can be a valuable template for designing enzyme inhibitors. The potential of N-(4-ethylphenyl)-4-methoxybenzamide to inhibit specific enzymes is an area that warrants further investigation evitachem.com.

Modulation of Receptor Activities

Adrenergic Alpha1 Receptor Interactions

Direct experimental data on the interaction of this compound with α1-adrenergic receptors are not extensively available in the peer-reviewed literature. However, research into structurally related benzamide derivatives provides some context regarding the engagement of this chemical class with adrenergic receptors.

A study focusing on derivatives of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, which shares the methoxybenzamide core structure, evaluated their binding affinities at several neurotransmitter receptors, including the α1-adrenergic receptor. nih.govconsensus.app These compounds were primarily investigated for their high affinity and selectivity as dopamine D4 receptor ligands. Within this series, the lead compound, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, was found to be highly selective for the D4 receptor. nih.gov Its interaction with the α1-adrenergic receptor was evaluated as part of a broader selectivity panel, where it demonstrated significantly lower affinity compared to its primary target. nih.gov

The binding profile of this derivative is summarized in the table below, highlighting its selectivity profile.

| Compound | Receptor Target | Binding Affinity (IC50) | Selectivity vs. α1-Adrenergic Receptor |

|---|---|---|---|

| N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Dopamine D4 | 0.057 nM | Highly selective for D4 |

| Dopamine D2 | >10,000-fold vs. D4 | Selective over D2 | |

| α1-Adrenergic | Not specified, but compound was selective versus this receptor | - |

This research underscores that while complex benzamide derivatives are pharmacologically active, their affinity for the α1-adrenergic receptor can be minimal when other structural motifs, such as the arylpiperazine group, drive affinity towards other targets like dopamine receptors. nih.gov No studies were identified that specifically assessed the binding affinity or functional activity of the simpler compound, this compound, at α1-adrenergic receptor subtypes.

Endocrine Disrupting Potential

This compound has been identified as a potential endocrine-disrupting compound (EDC). nih.gov This classification is based on its inclusion in curated lists of potential EDCs that are compiled using a combination of regulatory assessments, computational predictions, and large-scale in vitro screening data. nih.gov

The compound is listed in the "S109 | PARCEDC | List of 7074 potential endocrine disrupting compounds (EDCs) by PARC T4.2". This comprehensive database integrates information from various sources to flag chemicals for further investigation. The inclusion of a compound in this list is based on:

Assessments by European Union and national regulatory bodies.

Data from entities such as the European Chemicals Agency (ECHA).

Screening of substances using Quantitative Structure-Activity Relationship (QSAR) prediction models.

Data from the U.S. Environmental Protection Agency's (EPA) Toxicity Forecaster (ToxCast) database, which includes results from numerous in vitro assays. nih.govnih.gov

The ToxCast program screens thousands of chemicals in high-throughput assays to identify potential biological activity across various pathways, including those relevant to the endocrine system (e.g., estrogen and androgen receptor pathways). epa.govregulations.gov A chemical may be flagged as a potential EDC if it shows activity in these screening assays.

However, it is important to note that the designation of this compound as a "potential" endocrine disruptor is based on these screening-level and predictive methods. As of the current literature review, specific experimental studies designed to confirm and characterize the endocrine-disrupting activity of this compound, such as dedicated in vitro estrogen or androgen receptor binding and transactivation assays or in vivo studies like the uterotrophic assay, have not been published. Therefore, while it is prioritized for potential concern, its capacity to act as an endocrine disruptor in biological systems has not been definitively established through targeted experimental research.

Structure Activity Relationship Sar Studies of N Ethyl 4 Methoxybenzamide Analogues

Impact of Amide Bond Modifications on Biological Activity

The amide bond is a cornerstone of many biologically active molecules due to its ability to form strong hydrogen bonds and its conformational rigidity. However, its susceptibility to enzymatic hydrolysis can be a drawback. In drug design, replacing the amide bond with bioisosteres—functional groups with similar physicochemical properties—is a common strategy to improve metabolic stability while retaining or enhancing biological activity. nih.govresearchgate.netbeilstein-journals.org

Several bioisosteric replacements for the amide group in benzamide (B126) derivatives have been explored. These include esters, thioamides, and various five-membered heterocyclic rings like triazoles, oxadiazoles, and imidazoles. researchgate.netacs.org For instance, the 1,2,3-triazole moiety is considered an excellent nonclassical bioisostere of the amide bond, capable of mimicking its hydrogen bonding properties. researchgate.net Another approach is the use of a retroamide (or reverse amide), where the orientation of the amide bond is inverted. This modification can significantly alter the hydrogen bonding pattern and, consequently, the biological activity and selectivity of the compound. beilstein-journals.org The trifluoroethylamine group has also been investigated as an amide surrogate, with the electronegative trifluoromethyl group mimicking the carbonyl oxygen and enhancing metabolic stability. beilstein-journals.org

In the context of N-ethyl-4-methoxybenzamide analogues, replacing the amide linkage with such bioisosteres could lead to compounds with altered biological profiles. The table below illustrates some potential amide bond modifications.

| Modification | Potential Impact on Biological Activity |

| Ester | May reveal the importance of the amide nitrogen for activity, but can be metabolically labile. acs.org |

| Thioamide | Alters the electronic and hydrogen-bonding properties of the linker. |

| 1,2,3-Triazole | Can act as a metabolically stable surrogate for the amide bond, maintaining key interactions. researchgate.net |

| Retroamide | Inverts the hydrogen bond donor and acceptor sites, potentially altering selectivity and stability. beilstein-journals.org |

| Sulfonamide | Can increase hydrophobicity and solubility while maintaining hydrogen bonding capabilities. acs.org |

Influence of Alkyl Chain Length and Substitutions on Biological Affinity

The N-alkyl substituent of benzamide derivatives plays a significant role in modulating their biological activity, primarily by influencing their lipophilicity and steric interactions with target proteins. In the case of this compound, modifications to the ethyl group can provide valuable SAR insights.

Increasing the chain length from ethyl to propyl or butyl could enhance hydrophobic interactions with a target's binding pocket, potentially increasing affinity. Conversely, excessively long alkyl chains might lead to a decrease in activity due to steric hindrance or reduced aqueous solubility. Branching of the alkyl chain, for instance, by replacing the ethyl group with an isopropyl or tert-butyl group, can also significantly impact biological activity by altering the steric profile of the molecule.

The following table summarizes the potential effects of modifying the N-alkyl chain.

| N-Alkyl Substituent | Potential Influence on Biological Affinity |

| Methyl | Reduced lipophilicity compared to ethyl; may decrease binding affinity if hydrophobic interactions are crucial. |

| n-Propyl | Increased lipophilicity; may enhance binding affinity. |

| n-Butyl | Further increased lipophilicity; potential for stronger hydrophobic interactions. nih.govunimi.it |

| Isopropyl | Introduction of steric bulk near the amide nitrogen; may improve or decrease affinity depending on the target's topology. |

| Cyclohexyl | Significant increase in lipophilicity and steric bulk; can be optimal for certain targets. nih.govunimi.it |

Role of Aromatic Ring Substituents (e.g., Methoxy (B1213986) Group Position, Halogenation)

Substituents on the aromatic ring of benzamides are critical determinants of their biological activity, influencing electronic properties, lipophilicity, and the potential for specific interactions with biological targets. The 4-methoxy group in this compound is a key feature, and its modification provides a rich area for SAR exploration.

The position of the methoxy group on the phenyl ring can have a significant impact on biological properties. Studies on other classes of compounds have shown that moving a methoxy group from the para- to the ortho- or meta-position can alter the molecule's conformation and its interaction with target proteins, leading to changes in activity and pharmacokinetic profiles. For instance, the position of a methoxy group has been shown to affect the biological properties of 18F-labeled benzyl (B1604629) triphenylphosphonium cations, with the ortho-substituted analogue displaying the most favorable characteristics for its intended use.

Halogenation of the aromatic ring is another common strategy in medicinal chemistry. The introduction of halogen atoms such as fluorine, chlorine, or bromine can alter the electronic distribution in the ring and increase lipophilicity, potentially enhancing membrane permeability and binding affinity. For example, a 4-fluorophenoxy substituent has been shown to have an advantageous effect on the antiplasmodial activity of 2-phenoxybenzamides. Halogen-substituted benzamides have also been noted for a range of other biological activities. The position of the halogen is also critical; for example, introducing a chlorine atom at the 3-position of a 4-methoxybenzamide (B147235) derivative has been explored for its potential anticancer properties.

The table below outlines the potential impact of various aromatic ring substitutions.

| Aromatic Substitution | Potential Effect on Biological Activity |

| 2-Methoxy | Altered electronic and steric properties compared to the 4-methoxy isomer; may lead to a different biological profile. |

| 3-Methoxy | May change the dipole moment and hydrogen bonding capacity of the molecule, influencing target interactions. |

| 3-Fluoro | Introduction of an electron-withdrawing group; can alter the pKa of the amide and form specific interactions with the target. |

| 3-Chloro | Increases lipophilicity and introduces steric bulk; can enhance binding through hydrophobic and van der Waals interactions. |

| 3,5-Dichloro | Further increases lipophilicity and alters the electronic nature of the ring, potentially improving potency. |

Stereochemical Considerations and Enantiomeric Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as the enantiomers of a racemic drug can exhibit different pharmacological, pharmacokinetic, and toxicological properties. Although this compound itself is not chiral, the introduction of a chiral center, for example, by branching the N-alkyl chain (e.g., N-(1-phenylethyl)-4-methoxybenzamide) or by introducing a chiral substituent on the aromatic ring, would result in a pair of enantiomers.

It is well-established that biological systems, being chiral themselves, often interact differently with enantiomers. One enantiomer may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even responsible for adverse effects. For instance, studies on the isomers of 3-Br-acivicin, a nature-inspired compound, have shown that only the (5S, αS) isomers display significant antiplasmodial activity, suggesting a stereoselective uptake or interaction with the target.

The synthesis of single enantiomers of chiral benzamides can be achieved through various methods, including the use of chiral auxiliaries. nih.govbeilstein-journals.org These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, and are subsequently removed. The development of catalytic enantioselective methods is another important approach. nih.gov Given the profound impact of stereochemistry on biological activity, the investigation of the enantiomeric forms of chiral analogues of this compound would be a critical step in the development of more potent and selective agents.

| Stereochemical Aspect | Implication for Biological Activity |

| Introduction of a chiral center | Results in enantiomers that may have different biological activities. |

| Enantiomeric Purity | A single, more active enantiomer could offer a better therapeutic index than the racemate. |

| Stereoselective Synthesis | Crucial for obtaining enantiomerically pure compounds for biological evaluation. nih.gov |

| Chiral Auxiliaries | A synthetic tool to control the stereochemical outcome during the synthesis of chiral analogues. nih.govbeilstein-journals.org |

Design and Synthesis of Semirigid Analogues

To better understand the bioactive conformation of a flexible molecule like this compound, medicinal chemists often design and synthesize semirigid analogues. By conformationally restricting the molecule, it is possible to lock it into a specific spatial arrangement, which can lead to increased affinity and selectivity for the biological target if that conformation is the bioactive one.

Conformational restriction can be achieved by incorporating the flexible side chain into a ring system. For this compound, this could involve incorporating the N-ethyl group into a cyclic structure, such as a piperidine (B6355638) or an azabicyclo[x.y.z] system. For example, studies on substituted benzamides with conformationally restricted side chains, such as azabicyclo derivatives, have been conducted to develop potent 5-HT4 receptor agonists. This approach helps to define the optimal spatial orientation of the key pharmacophoric elements for interaction with the receptor.

The design of such rigid analogues often relies on computational modeling to predict low-energy conformations of the parent flexible molecule. The synthesis of these more complex structures can be challenging but provides invaluable information about the conformational requirements for biological activity.

| Type of Rigidification | Rationale and Potential Outcome |

| Incorporation of N-ethyl into a piperidine ring | Restricts the torsion angles around the N-C bond, probing the importance of this conformation for activity. |

| Use of an azabicyclo[x.y.z] scaffold | Provides a more rigid framework, significantly reducing conformational flexibility and potentially increasing selectivity. |

| Introduction of a double bond into the N-alkyl chain | Can limit rotational freedom and introduce geometric isomers (E/Z) for further SAR studies. |

Mechanistic Investigations of Biological Action

Molecular Target Identification and Validation

The precise molecular targets of N-ethyl-4-methoxybenzamide are not yet fully elucidated in publicly available scientific literature. However, computational and in silico methods, such as molecular docking, provide predictions for potential protein interactions. These predictive studies are instrumental in guiding further experimental validation.

For structurally related N-ethyl-benzamide derivatives, molecular modeling techniques have been employed to identify potential binding affinities with various protein targets. For instance, studies on N-ethyl-4-(pyridin-4-yl)benzamide-based compounds have identified Rho-associated kinase-1 (ROCK1) as a potential target, with docking studies revealing critical interactions and binding affinities. peerj.com While these findings pertain to a different, though structurally similar, molecule, they suggest that this compound could also interact with protein kinases or other enzymes with well-defined binding pockets.

Further research, including experimental validation through techniques like affinity chromatography, surface plasmon resonance, and enzymatic assays, is necessary to definitively identify and validate the specific molecular targets of this compound.

Table 1: Predicted Physicochemical Properties of this compound Relevant to Target Interaction

| Property | Value | Source |

| Molecular Weight | 179.22 g/mol | PubChem nih.gov |

| XLogP3 | 1.4 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

Cellular Uptake and Membrane Permeability Studies

Direct experimental data on the cellular uptake and membrane permeability of this compound is limited. However, its potential to cross cellular membranes can be inferred from its physicochemical properties and through predictive models. The lipophilicity of a compound, often estimated by its LogP value, is a key determinant of its ability to passively diffuse across the lipid bilayer of cell membranes.

The predicted XLogP3 value of 1.4 for this compound suggests a degree of lipophilicity that may allow for passive diffusion across cell membranes. nih.gov For more definitive analysis, in vitro assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) could be utilized. nih.gov The PAMPA assay is a high-throughput method used to predict passive intestinal absorption and blood-brain barrier penetration. nih.gov